Cas no 66256-28-8 (5-Fluoro-2-iodotoluene)

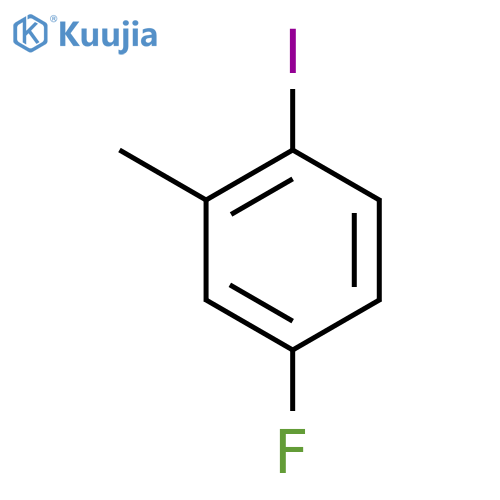

5-Fluoro-2-iodotoluene structure

商品名:5-Fluoro-2-iodotoluene

5-Fluoro-2-iodotoluene 化学的及び物理的性質

名前と識別子

-

- 4-Fluoro-1-iodo-2-methylbenzene

- 5-FLUORO-2-IODOTOLUENE

- Benzene,4-fluoro-1-iodo-2-methyl-

- 2-Methyl-4-fluoroiodobenzene

- Benzene, 4-fluoro-1-iodo-2-methyl-

- AMY14555

- 66256-28-8

- DTXSID50951179

- PS-7648

- SY017057

- A867501

- CS-W019520

- Benzene,1-fluoro-3-(iodomethyl)-

- FT-0645433

- VWBMDRDQJLUMMS-UHFFFAOYSA-N

- SCHEMBL165788

- AKOS009158503

- 1,1,3,3,3-Pentafluoro-2-trifluoromethylpropylmethylether

- 4-fluoro-1-iodo-2-methyl-benzene

- AC-5991

- FT-0638781

- MFCD00039397

- Fluoro-2-iodotoluene

- 4-Fluoro-2-methyliodobenzene

- EN300-101266

- 2-Iodo-5-fluorotoluene

- DTXCID501379310

- DB-047404

- 5-Fluoro-2-iodotoluene

-

- MDL: MFCD00039397

- インチ: InChI=1S/C7H6FI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3

- InChIKey: VWBMDRDQJLUMMS-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1I)F

計算された属性

- せいみつぶんしりょう: 235.95000

- どういたいしつりょう: 235.95

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0A^2

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.788±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 206.8±20.0 ºC (760 Torr),

- フラッシュポイント: 82.1±5.9 ºC,

- 屈折率: 1.58

- ようかいど: ほとんど溶けない(0.038 g/l)(25ºC)、

- PSA: 0.00000

- LogP: 2.73870

- じょうきあつ: No data available

5-Fluoro-2-iodotoluene セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at room temperature

5-Fluoro-2-iodotoluene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

5-Fluoro-2-iodotoluene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065353-25g |

4-Fluoro-1-iodo-2-methylbenzene |

66256-28-8 | 98% | 25g |

¥72.00 | 2024-05-04 | |

| Oakwood | 005416-100g |

5-Fluoro-2-iodotoluene |

66256-28-8 | 97% | 100g |

$65.00 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F13470-100g |

4-Fluoro-1-iodo-2-methylbenzene |

66256-28-8 | 97% | 100g |

¥192.0 | 2023-09-07 | |

| TRC | F598868-500mg |

5-Fluoro-2-iodotoluene |

66256-28-8 | 500mg |

$64.00 | 2023-05-18 | ||

| TRC | F598868-2.5g |

5-Fluoro-2-iodotoluene |

66256-28-8 | 2.5g |

$87.00 | 2023-05-18 | ||

| TRC | F598868-1g |

5-Fluoro-2-iodotoluene |

66256-28-8 | 1g |

$ 60.00 | 2022-06-04 | ||

| Enamine | EN300-101266-0.5g |

4-fluoro-1-iodo-2-methylbenzene |

66256-28-8 | 95% | 0.5g |

$21.0 | 2023-10-28 | |

| Fluorochem | 005416-25g |

5-Fluoro-2-iodotoluene |

66256-28-8 | 97% | 25g |

£12.00 | 2022-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-JE234-5g |

5-Fluoro-2-iodotoluene |

66256-28-8 | 98% | 5g |

¥50.0 | 2022-06-10 | |

| Enamine | EN300-101266-0.05g |

4-fluoro-1-iodo-2-methylbenzene |

66256-28-8 | 95% | 0.05g |

$19.0 | 2023-10-28 |

5-Fluoro-2-iodotoluene 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

66256-28-8 (5-Fluoro-2-iodotoluene) 関連製品

- 883502-14-5(1-fluoro-2-iodo-3-methylbenzene)

- 13194-67-7(4-Fluoro-2-iodotoluene)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

atkchemica

(CAS:66256-28-8)5-Fluoro-2-iodotoluene

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:66256-28-8)5-Fluoro-2-iodotoluene

清らかである:99%

はかる:500g

価格 ($):183.0